2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Biological Activity
The compound 2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS Number: 893289-05-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C27H23N3O4S with a molecular weight of 485.6 g/mol. The structure features a pyrano-benzothiazine core which is known to influence its biological interactions.
Property | Value |
---|---|
CAS Number | 893289-05-9 |
Molecular Formula | C27H23N3O4S |
Molecular Weight | 485.6 g/mol |
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this specific compound.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. For instance, derivatives with similar structural motifs have demonstrated effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial potential.
Anticancer Properties
Recent investigations into the anticancer effects of benzothiazine derivatives have revealed their ability to inhibit tumor cell proliferation. The compound's structural features may contribute to its interaction with cellular targets involved in cancer progression. In vitro studies on cell lines have shown that related compounds can induce apoptosis in cancer cells.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example:
- Monoamine Oxidase (MAO) Inhibition: Some derivatives of benzothiazine have been identified as selective inhibitors of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. This inhibition may have implications for treating mood disorders and neurodegenerative diseases.
- Acetylcholinesterase (AChE) Inhibition: Similar compounds have shown promise as AChE inhibitors, which could be beneficial in Alzheimer's disease treatment by enhancing cholinergic transmission.
Case Studies
-
Study on Anticancer Activity:
A study published in Archives of Pharmacology evaluated the anticancer activity of benzothiazine derivatives against various cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity. -
Enzyme Inhibition Studies:
Research conducted by Zhang et al. highlighted the inhibitory effects of related compounds on MAO enzymes. The study provided insights into structure-activity relationships (SAR), indicating that specific substituents at the benzothiazine core could enhance inhibitory potency.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Interaction with Enzymes: The compound may bind to active sites on enzymes like MAO and AChE, leading to altered enzymatic activity.
- Induction of Apoptosis: Anticancer activity may involve pathways that promote programmed cell death in malignant cells.
Properties
IUPAC Name |
2-amino-6-benzyl-4-(4-ethoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-2-33-20-14-12-19(13-15-20)24-22(16-28)27(29)34-25-21-10-6-7-11-23(21)30(35(31,32)26(24)25)17-18-8-4-3-5-9-18/h3-15,24H,2,17,29H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNBUGKCRJWPJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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